Fmoc-3-Ala(5-thiazoyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

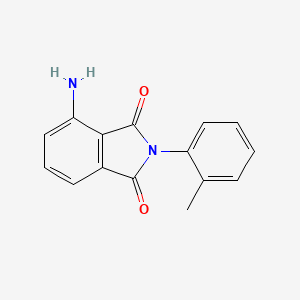

“Fmoc-3-Ala(5-thiazoyl)-OH” is a derivative of alanine, a non-essential amino acid. It has the molecular formula C21H18N2O4S and a molecular weight of 394.45 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorenylmethyloxycarbonyl (Fmoc) group, an alanine residue, and a thiazoyl group . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 647.5±55.0 °C and a predicted density of 1.378±0.06 g/cm3 . Its pKa is predicted to be 3.52±0.10 .Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis

Fmoc-3-Ala(5-thiazoyl)-OH has been utilized in the solid-phase synthesis of peptides. Larsen et al. (1993) demonstrated the use of Fmoc as the N-α-protecting group in the stepwise solid-phase synthesis of peptides. This method allowed for the quantitative monitoring of Fmoc group deprotection and revealed its influence on peptide secondary structure, particularly supporting β-sheet conformations (Larsen et al., 1993).

Chromatographic Analysis

Ou et al. (1996) developed an improved high-performance liquid chromatography method for analyzing amino acids derivatized with Fmoc, offering high automatic throughput and baseline resolution of common Fmoc-amino acids (Ou et al., 1996).

Synthesis of Substituted Amino Acids

Mathieu et al. (2015) reported a synthesis method for orthogonally protected amino acids using Fmoc-protected amino acids. Their approach was centered on cross-Claisen condensations, showing the versatility of Fmoc groups in synthesizing a wide variety of amino acids (Mathieu et al., 2015).

Self-Assembly and Hydrogelation

Eckes et al. (2014) found that Fmoc-conjugated peptides like Fmoc-Ala-Lac could self-assemble into nanostructures and form gels in water, indicating the utility of Fmoc groups in creating self-assembling biomaterials (Eckes et al., 2014).

Antibacterial and Anti-inflammatory Applications

Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-modified amino acids. They found that these materials could inhibit bacterial growth and are not cytotoxic to mammalian cell lines, showcasing their potential in biomedical applications (Schnaider et al., 2019).

Drug Delivery and Imaging Applications

Gao et al. (2013) synthesized PEGtide dendrons using Fmoc solid-phase peptide synthesis protocols, demonstrating their utility in macrophage targeting for drug delivery and imaging applications (Gao et al., 2013).

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZBNXUXDFKAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2716943.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)

![Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone](/img/structure/B2716959.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2716960.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716963.png)